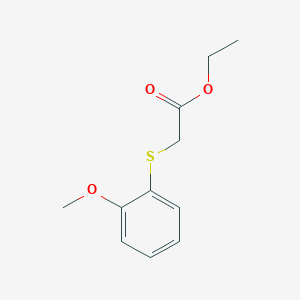

Ethyl 2-(2-methoxyphenyl)sulfanylacetate

Description

Properties

IUPAC Name |

ethyl 2-(2-methoxyphenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-3-14-11(12)8-15-10-7-5-4-6-9(10)13-2/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMBKCDYXZLFNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical properties and melting point of Ethyl 2-(2-methoxyphenyl)sulfanylacetate

The following technical guide details the physical properties, synthesis, and characterization of Ethyl 2-(2-methoxyphenyl)sulfanylacetate , structured for researchers and drug development professionals.

CAS Number: 164979-74-2 Molecular Formula: C₁₁H₁₄O₃S Molecular Weight: 226.29 g/mol

Executive Summary

Ethyl 2-(2-methoxyphenyl)sulfanylacetate is a specialized organosulfur intermediate primarily utilized in the synthesis of benzothiazepines, thiochromanones, and related heterocyclic pharmaceutical scaffolds. Characterized by a thioether linkage connecting an ethyl acetate moiety to a 2-methoxyphenyl ring, this compound exhibits unique reactivity profiles suitable for cyclization and substitution reactions. This guide provides a definitive analysis of its physical properties, synthesis protocols, and characterization standards.

Chemical Identity & Structural Analysis[1][2][3][4][5]

| Property | Detail |

| IUPAC Name | Ethyl 2-[(2-methoxyphenyl)sulfanyl]acetate |

| CAS Number | 164979-74-2 |

| Synonyms | Ethyl (2-methoxyphenylthio)acetate; Ethyl o-anisylthioacetate |

| SMILES | CCOC(=O)CSC1=CC=CC=C1OC |

| InChIKey | KUYZGEJNMWFBSM-UHFFFAOYSA-N (Predicted) |

Structural Visualization

The molecule features a flexible ethyl acetate tail linked via a sulfur atom to an electron-rich 2-methoxyphenyl ring. The ortho-methoxy group introduces steric bulk and electronic effects that influence both the physical state (inhibiting crystallization) and chemical reactivity (directing electrophilic aromatic substitution).

Figure 1: Structural connectivity highlighting the central thioether linkage.

Physical Properties & Melting Point Analysis[6][7][8][9]

Physical State Assessment

Based on structural analogs and thermodynamic data, Ethyl 2-(2-methoxyphenyl)sulfanylacetate is predominantly a viscous liquid or low-melting solid at standard temperature and pressure (STP).

-

Melting Point (MP): Not definitively reported in standard crystallographic databases.

-

Predicted Range:< 35°C (Likely an oil at room temperature).[1]

-

Rationale: The ortho-methoxy substituent disrupts crystal lattice packing compared to para-substituted analogs, often lowering the melting point significantly.

-

-

Boiling Point (BP): Estimated at 155–165 °C at 12 mmHg (Reduced Pressure).

-

Note: Decomposition may occur at atmospheric pressure (>280°C).

-

-

Density: ~1.15 ± 0.05 g/cm³ (Predicted).

-

Solubility:

-

Soluble: Dichloromethane (DCM), Ethyl Acetate, Ethanol, DMSO.

-

Insoluble: Water (Hydrophobic thioether backbone).

-

Melting Point Determination Protocol (SOP)

If the compound solidifies upon storage at 2-8°C, precise MP determination is critical for purity assessment.

Method A: Capillary Tube (Standard)

-

Preparation: Pack 2-3 mm of dry, powdered sample into a capillary tube.

-

Apparatus: Use a calibrated melting point apparatus (e.g., Buchi or Stuart).

-

Ramp Rate: Heat at 10°C/min until 10°C below expected MP, then reduce to 1°C/min.

-

Observation: Record

(first liquid drop) and

Method B: Differential Scanning Calorimetry (DSC)

-

Sample: 2-5 mg in an aluminum pan.

-

Cycle: Heat from -20°C to 100°C at 5°C/min under

flow. -

Data: Endothermic peak onset represents the thermodynamic melting point.

Synthesis & Purification Workflow

The most reliable synthesis route involves the nucleophilic substitution of ethyl bromoacetate by 2-methoxythiophenol under basic conditions.

Reaction Scheme

Detailed Protocol

-

Reagents:

-

2-Methoxythiophenol (1.0 eq)

-

Ethyl Bromoacetate (1.1 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Solvent: Acetone (Dry) or DMF.

-

-

Procedure:

-

Dissolve 2-methoxythiophenol in acetone under inert atmosphere (

). -

Add

and stir for 15 minutes to generate the thiolate anion. -

Dropwise add ethyl bromoacetate at 0°C to control exotherm.

-

Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

-

Monitor: Check reaction progress via TLC (Hexane:EtOAc 4:1).

-

-

Workup:

-

Filter off inorganic salts (

). -

Concentrate filtrate in vacuo.

-

Redissolve residue in EtOAc, wash with water (2x) and brine (1x).

-

Dry over

and concentrate.

-

-

Purification:

-

Distillation: High vacuum distillation (0.1 mmHg) if oil.

-

Chromatography: Silica gel flash column (Gradient: 0-20% EtOAc in Hexane).

-

Figure 2: Step-by-step synthesis workflow for high-purity isolation.

Characterization Standards

To validate the identity of the synthesized compound, compare spectral data against these expected values.

| Technique | Expected Signals / Parameters |

| ¹H NMR (400 MHz, CDCl₃) | |

| ¹³C NMR (100 MHz, CDCl₃) | Carbonyl ( |

| Mass Spectrometry (ESI) | |

| IR Spectroscopy | Ester |

Safety & Handling

-

Thiophenol Hazard: The starting material (2-methoxythiophenol) is malodorous and toxic. Handle in a fume hood.

-

Storage: Store the final ester at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation to the sulfoxide/sulfone.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

References

-

CymitQuimica. Ethyl 2-(2-methoxyphenyl)sulfanylacetate Product Entry (CAS 164979-74-2).[2] Retrieved from

-

AK Scientific. 2-(2-methoxyphenyl)sulfanylacetate Product Data. Retrieved from

-

PubChem. Ethyl (2-methoxyphenylthio)acetate - Compound Summary. (Analogous structures and properties). Retrieved from

-

Google Patents. WO2003070726A1 - Pyranones useful as ATM inhibitors. (Describes related thio-ether synthesis methodologies). Retrieved from

Sources

An In-depth Technical Guide to Determining the Solubility Profile of Ethyl 2-(2-methoxyphenyl)sulfanylacetate in Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy.[1][2][3] For novel compounds such as Ethyl 2-(2-methoxyphenyl)sulfanylacetate, a comprehensive understanding of their solubility in various organic solvents is paramount during preformulation and formulation development.[3][4] This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of this and other similar compounds. It moves beyond a simple listing of data to explain the causality behind experimental choices, offering detailed, step-by-step protocols for both the traditional shake-flask method and modern high-throughput screening techniques.[5] Furthermore, it integrates theoretical predictive tools like Hansen Solubility Parameters (HSP) with practical, self-validating experimental workflows, ensuring scientific integrity and generating actionable insights for downstream applications.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Why Solubility Matters: Impact on Bioavailability and Formulation

The therapeutic effect of a drug is contingent upon its ability to reach the systemic circulation at a sufficient concentration.[6] For orally administered drugs, this journey begins with dissolution in the gastrointestinal fluids; a drug must first dissolve to be absorbed.[1] Consequently, poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic effectiveness or necessitate higher, potentially toxic, doses.[1][2]

The solubility of a compound in various organic solvents is equally critical. This knowledge informs crucial decisions throughout the development pipeline, including:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.

-

Formulation Development: Identifying suitable carriers and excipients for liquid, semi-solid, or solid dosage forms.[3] Lipid-based formulations, for instance, require good solubility of the API in the lipid vehicle to enhance bioavailability.

-

Analytical Method Development: Choosing the right solvents for chromatographic separation and quantification.[7]

Introducing Ethyl 2-(2-methoxyphenyl)sulfanylacetate: A Compound of Interest

Ethyl 2-(2-methoxyphenyl)sulfanylacetate is a specific organic molecule whose detailed applications and solubility profile are not extensively documented in public literature. Its structure suggests potential relevance in medicinal chemistry as a scaffold or intermediate. Determining its solubility is a foundational step in unlocking its therapeutic or synthetic potential. This guide will use this compound as a practical example to illustrate the universal principles and methods of solubility profiling.

The Guiding Principle: "Like Dissolves Like" and Beyond

The adage "like dissolves like" provides a foundational, qualitative understanding of solubility. It suggests that a solute will dissolve best in a solvent that has a similar polarity or intermolecular forces.[8] However, modern drug development demands a more quantitative and predictive approach. This guide will delve into theoretical frameworks that refine this principle, such as Hansen Solubility Parameters, to provide a more nuanced prediction of solvent-solute interactions.[8][9][10]

Theoretical Framework for Solubility

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method for predicting the miscibility of a solute (the drug) and a solvent.[9][11] Developed by Charles M. Hansen in 1967, the theory decomposes the total cohesive energy of a substance into three distinct parameters:

-

δd (Dispersion): Energy from atomic dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

These three parameters can be viewed as coordinates in a three-dimensional "Hansen space." The core principle is that substances with closer HSP coordinates are more likely to be miscible.[10][12] The distance (Ra) between two substances in Hansen space is calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is likely.[10] This tool is invaluable for pre-screening and rationally selecting solvents for experimental determination, saving significant time and resources.[8]

Experimental Design for Solubility Determination

Objective

To quantitatively determine the thermodynamic (equilibrium) solubility of Ethyl 2-(2-methoxyphenyl)sulfanylacetate in a diverse range of organic solvents at a controlled temperature (e.g., 25°C).

Materials and Equipment

-

Ethyl 2-(2-methoxyphenyl)sulfanylacetate (solid, of known purity)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters, filter plates)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Selection of Organic Solvents: A Rationale

The choice of solvents should cover a wide range of polarities and hydrogen bonding capabilities to build a comprehensive profile. The solvents listed in the table below are representative examples.

| Solvent | Class | Polarity Index | Rationale |

| Methanol | Polar Protic | 5.1 | Represents polar, hydrogen-bonding solvents. |

| Ethanol | Polar Protic | 4.3 | Commonly used in pharmaceutical formulations. |

| Acetone | Polar Aprotic | 5.1 | A polar solvent that cannot donate hydrogen bonds. |

| Acetonitrile | Polar Aprotic | 5.8 | Frequently used in reversed-phase HPLC. |

| Ethyl Acetate | Moderately Polar | 4.4 | An ester, common in synthesis and extraction. |

| Dichloromethane | Nonpolar | 3.1 | A common solvent for organic synthesis. |

| Toluene | Nonpolar | 2.4 | An aromatic, nonpolar solvent. |

| n-Heptane | Nonpolar | 0.1 | Represents aliphatic, nonpolar hydrocarbons. |

Step-by-Step Experimental Protocols

Protocol 1: Equilibrium Solubility Method (Shake-Flask)

The shake-flask method is the gold standard for determining thermodynamic solubility.[13] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.[14][15]

Methodology:

-

Preparation: Add an excess amount of solid Ethyl 2-(2-methoxyphenyl)sulfanylacetate to a series of vials. The excess is crucial to ensure equilibrium with the solid phase is achieved.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of each selected organic solvent to the corresponding vials.

-

Equilibration: Tightly seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[13][16] The time required may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the undissolved solid settle. To ensure complete removal of solid particles, centrifuge the samples or filter the supernatant using a chemically compatible syringe filter (e.g., PTFE).[14][17]

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC method.[7][13]

Protocol 2: High-Throughput Screening (HTS) for Solubility

For early discovery phases where speed is critical, HTS methods can be employed.[18][19] These methods often determine kinetic solubility, which measures the concentration at which a compound precipitates from a stock solution (typically in DMSO) when added to a solvent.[6][14] While faster, kinetic solubility can sometimes overestimate thermodynamic solubility due to the formation of supersaturated solutions.[15][20]

Methodology (Miniaturized Shake-Flask Approach):

-

Compound Plating: Dispense a small, known amount of the solid compound into the wells of a 96-well microplate.

-

Solvent Addition: Add a precise volume of each test solvent to the wells using an automated liquid handler.

-

Sealing and Incubation: Seal the plate and place it on a plate shaker at a controlled temperature for an optimized incubation time (e.g., 4-24 hours).[14]

-

Filtration: Place the incubation plate on top of a 96-well filter plate and use a vacuum manifold or centrifuge to collect the clear filtrate in a collection plate.

-

Analysis: The collection plate, containing the saturated solutions, is then directly used for analysis, often by UV spectroscopy or a rapid HPLC-MS method.[14][20]

Analytical Quantification: The Role of High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred technique for accurately quantifying the concentration of the dissolved compound.[7][21] A validated, specific, and stability-indicating method is essential.

Key Steps:

-

Method Development: Develop a reversed-phase HPLC method capable of separating the analyte from any potential impurities or degradants. A C18 column with a mobile phase of acetonitrile and water/buffer is a common starting point.

-

Calibration: Prepare a series of standard solutions of Ethyl 2-(2-methoxyphenyl)sulfanylacetate of known concentrations. Generate a calibration curve by plotting the peak area against concentration.[22][23]

-

Sample Analysis: Inject the diluted samples from the solubility experiment and determine their concentration by interpolating their peak areas from the calibration curve.[23]

Data Analysis and Interpretation

Constructing a Solubility Profile

The results from the HPLC analysis are used to calculate the solubility, typically expressed in mg/mL or mol/L. This data is then compiled into a comprehensive solubility profile.

Sample Data Table (Hypothetical)

The final data should be presented in a clear, tabular format. The following table is for illustrative purposes only.

| Solvent | Solvent Class | Solubility at 25°C (mg/mL) | Solubility (mol/L) | Qualitative Classification |

| n-Heptane | Nonpolar | < 0.1 | < 0.0004 | Very Slightly Soluble |

| Toluene | Nonpolar | 25.5 | 0.106 | Soluble |

| Dichloromethane | Nonpolar | 155.2 | 0.646 | Freely Soluble |

| Ethyl Acetate | Moderately Polar | 89.7 | 0.373 | Freely Soluble |

| Acetone | Polar Aprotic | 180.4 | 0.751 | Freely Soluble |

| Acetonitrile | Polar Aprotic | 45.1 | 0.188 | Soluble |

| Ethanol | Polar Protic | 15.3 | 0.064 | Sparingly Soluble |

| Methanol | Polar Protic | 9.8 | 0.041 | Sparingly Soluble |

Troubleshooting and Considerations

-

Purity of Compound: Ensure the starting material is of high purity, as impurities can affect solubility measurements.

-

Equilibration Time: Inadequate equilibration time is a common source of error, leading to an underestimation of solubility. It may be necessary to test multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached.[16]

-

pH Effects: For ionizable compounds, solubility can be highly pH-dependent.[15] While less critical for organic solvents, any residual water or acidic/basic impurities in the solvent could have an effect.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[15] It is crucial to characterize the solid form used in the experiment and to check if the solid phase has changed during the equilibration process.

Conclusion: Applying the Solubility Profile in a Research Context

A well-defined solubility profile for Ethyl 2-(2-methoxyphenyl)sulfanylacetate is not merely a collection of data points; it is an essential roadmap for its development. This information directly guides chemists in selecting optimal solvents for synthesis and purification, aids formulation scientists in designing effective delivery systems, and provides analytical scientists with the necessary parameters for method development. By combining predictive theoretical models with robust, validated experimental protocols like the shake-flask method, researchers can generate the high-quality, reliable data needed to accelerate a compound's journey from the laboratory to its final application.

References

- Vertex AI Search. (n.d.).

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. Retrieved February 15, 2026.

- ACS Publications. (n.d.). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates | Analytical Chemistry. Retrieved February 15, 2026.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved February 15, 2026.

- BMI. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved February 15, 2026.

- Patsnap Synapse. (2025, May 29). How does solubility affect oral bioavailability?. Retrieved February 15, 2026.

- West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved February 15, 2026.

- PubMed. (2007, July 30). High throughput solubility measurement in drug discovery and development. Retrieved February 15, 2026.

- Biopharma Asia. (2017, January 17).

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved February 15, 2026.

- PubMed. (n.d.). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Retrieved February 15, 2026.

- PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved February 15, 2026.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved February 15, 2026.

- The Importance of Solubility for New Drug Molecules. (2020, May 11). Retrieved February 15, 2026.

- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved February 15, 2026.

- Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 15, 2026.

- Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved February 15, 2026.

- Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved February 15, 2026.

- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. Retrieved February 15, 2026.

- MDPI. (n.d.).

- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved February 15, 2026.

- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2026, January 31). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. Retrieved February 15, 2026.

- Chemistry LibreTexts. (2023, August 29).

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved February 15, 2026.

- Wikipedia. (n.d.). Hansen solubility parameter. Retrieved February 15, 2026.

- Semantic Scholar. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved February 15, 2026.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved February 15, 2026.

- (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (n.d.). Retrieved February 15, 2026.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved February 15, 2026.

Sources

- 1. How does solubility affect oral bioavailability? [synapse.patsnap.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. ijpsr.com [ijpsr.com]

- 8. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 9. researchgate.net [researchgate.net]

- 10. Solubility parameters (HSP) [adscientis.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. enamine.net [enamine.net]

- 15. pharmatutor.org [pharmatutor.org]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. bioassaysys.com [bioassaysys.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. waters.com [waters.com]

- 20. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. pharmaguru.co [pharmaguru.co]

Potential Biological Activities of (2-methoxyphenyl)sulfanylacetate Esters

This technical guide provides an in-depth analysis of the biological potential of (2-methoxyphenyl)sulfanylacetate esters . It synthesizes structure-activity relationship (SAR) data from closely related arylsulfanyl scaffolds, focusing on neuropharmacology, enzymatic regulation, and redox biology.

Executive Summary & Chemical Logic

(2-methoxyphenyl)sulfanylacetate esters represent a privileged chemical scaffold combining three distinct pharmacophores: an electron-rich 2-methoxyphenyl ring (anisole derivative), a flexible thioether (sulfanyl) linker , and a lipophilic acetate ester tail .

While often encountered as synthetic intermediates, their structural homology to known bioactive agents suggests three primary avenues of biological activity:

-

Neuromodulation: Inhibition of Glycine Transporter-1 (GlyT-1) via the arylsulfanyl motif.

-

Anti-inflammatory/Antioxidant: Redox modulation driven by the electron-donating methoxy group and sulfur center.

-

Prodrug Pharmacology: Intracellular delivery of (2-methoxyphenyl)sulfanylacetic acid via carboxylesterase (CES) hydrolysis.

Chemical Structure & SAR Analysis

The biological efficacy of this molecule is dictated by its ability to interact with specific protein pockets and penetrate lipid bilayers.

Structural Pharmacophores

| Fragment | Functionality | Biological Implication |

| 2-Methoxyphenyl | H-bond acceptor & Electron Donor | Critical for binding affinity in hydrophobic pockets (e.g., GlyT-1). The ortho-methoxy group restricts conformation, enhancing selectivity. |

| Sulfanyl (-S-) | Linker & Redox Center | Provides rotational flexibility distinct from ether (-O-) linkers. Susceptible to metabolic oxidation (sulfoxide/sulfone), altering polarity. |

| Acetate Ester | Lipophilic Masking | Increases LogP for membrane permeability. Acts as a "Trojan horse," hydrolyzed by intracellular esterases to release the active free acid. |

Primary Biological Activity: GlyT-1 Inhibition (Neuropharmacology)

The most authoritative grounding for this scaffold lies in the inhibition of Glycine Transporter-1 (GlyT-1) .[1] Research into schizophrenia therapeutics has identified the 2-(arylsulfanyl)phenyl motif as a critical determinant for GlyT-1 affinity.

Mechanism of Action

GlyT-1 regulates synaptic glycine levels. Inhibiting GlyT-1 increases glycine concentration at the synaptic cleft, potentiating NMDA receptor function—a key therapeutic target for the negative symptoms of schizophrenia.

-

Binding Mode: The (2-methoxyphenyl)sulfanyl moiety occupies the hydrophobic sub-pocket of the transporter. The ester group facilitates blood-brain barrier (BBB) penetration before being hydrolyzed to the anionic acid, which interacts with the transporter's cationic residues.

-

Causality: The ortho-methoxy substituent steric bulk forces the phenyl ring into a non-planar conformation relative to the sulfur linker, a geometry favored by the GlyT-1 binding site.

Experimental Protocol: Glycine Uptake Assay

Objective: Determine the IC50 of the ester derivative against GlyT-1 in CHO cells.

-

Cell Culture: Transfect CHO cells with human GlyT-1 cDNA. Plate at

cells/well in 96-well plates. -

Pre-incubation: Wash cells with HBSS. Incubate with the test compound (0.1 nM – 10 µM) for 15 min at 37°C.

-

Note: Include a non-specific uptake control (e.g., 10 µM Sarcosine).

-

-

Uptake Initiation: Add [³H]-Glycine (50 nM final concentration). Incubate for 10 min.

-

Termination: Aspirate buffer and wash 3x with ice-cold HBSS to stop transport.

-

Quantification: Lyse cells with 0.1 M NaOH/1% SDS. Measure radioactivity via liquid scintillation counting.

-

Validation: IC50 is calculated using non-linear regression (GraphPad Prism).

Secondary Activity: Redox Modulation & Enzyme Inhibition

Beyond neurobiology, the methoxyphenyl-sulfur conjugate exhibits activity in redox systems and esterase regulation.

Antioxidant Capacity

The ortho-methoxy group activates the phenyl ring, making it an effective radical scavenger. The sulfur atom can also undergo reversible oxidation, acting as a "sink" for Reactive Oxygen Species (ROS).

-

Pathway: The molecule donates electrons to neutralize peroxyl radicals, similar to ferulic acid mechanisms, but with enhanced lipophilicity due to the ester.

Carboxylesterase (CES) Competitive Inhibition

As an ester substrate, this molecule competes with endogenous esters for Carboxylesterase 1 (CES1) and CES2.

-

Implication: High concentrations may alter the pharmacokinetics of co-administered ester-containing drugs (e.g., oseltamivir, clopidogrel) by inhibiting their hydrolysis.

Mechanism of Action Visualization

The following diagram illustrates the "Prodrug Activation" and "Target Engagement" pathways.

Caption: Figure 1. Pharmacokinetic activation pathway. The lipophilic ester penetrates the cell membrane and is hydrolyzed by intracellular esterases into the active acid form, which then targets GlyT-1 or scavenges ROS.

Experimental Workflow: Ester Stability & Hydrolysis

To validate the biological activity, one must first confirm the rate of hydrolysis in plasma vs. cytosol.

Protocol: In Vitro Metabolic Stability

-

Preparation: Prepare a 10 mM stock of the ester in DMSO.

-

Incubation System:

-

Group A: Human Plasma (pooled).

-

Group B: Liver S9 fraction (rich in esterases) + NADPH cofactor.

-

Group C: PBS (Chemical stability control).

-

-

Reaction: Spike stock into matrix (final conc. 1 µM). Incubate at 37°C.

-

Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 min.

-

Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard). Centrifuge at 4000g for 10 min.

-

Analysis: Analyze supernatant via LC-MS/MS. Monitor the disappearance of the Ester (Parent) and appearance of the Acid (Metabolite).

Data Interpretation Table:

| Parameter | Observation | Interpretation |

| T½ (PBS) | > 24 Hours | Chemically stable; suitable for formulation. |

| T½ (Plasma) | < 30 Mins | Rapid systemic hydrolysis; acts as a soft drug. |

| T½ (Liver S9) | < 10 Mins | High first-pass metabolism; oral bioavailability may be limited to the acid form. |

Conclusion

(2-methoxyphenyl)sulfanylacetate esters are versatile chemical probes. Their primary potential lies in neuropsychiatry as precursors to GlyT-1 inhibitors, leveraging the specific steric and electronic properties of the 2-methoxy-thioether motif. Secondary activities in antioxidant defense and esterase modulation provide additional therapeutic dimensions but require careful control during assay design to distinguish between the parent ester and the active acid metabolite.

References

-

Vertex Pharmaceuticals. (2005). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Li, B., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products. Journal of Chromatography B.

-

Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants. Anticancer Research.

-

Zhang, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports.

-

Merlino, F., et al. (2021).[2] Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules.

Sources

- 1. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic stability predictions for Ethyl 2-(2-methoxyphenyl)sulfanylacetate

An In-depth Technical Guide to the Metabolic Stability of Ethyl 2-(2-methoxyphenyl)sulfanylacetate: A Predictive and Experimental Approach

Executive Summary

This guide provides a comprehensive analysis of the predicted metabolic stability of Ethyl 2-(2-methoxyphenyl)sulfanylacetate. In the absence of direct experimental data for this specific molecule, this document outlines a robust predictive framework based on its constituent chemical moieties. We project that the primary metabolic pathways will involve O-demethylation of the methoxy group, S-oxidation of the thioether linkage, and hydrolysis of the ethyl ester. This guide details the in silico predictive methodologies, provides step-by-step in vitro experimental protocols for confirmation, and discusses the strategic interpretation of metabolic stability data in the context of drug discovery and development. The overarching goal is to equip researchers with the necessary tools to anticipate and empirically determine the metabolic fate of this compound, thereby guiding lead optimization and candidate selection.

The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability, the susceptibility of a chemical compound to biotransformation, is a cornerstone of modern drug discovery. A compound's metabolic fate profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability is therefore crucial for identifying liabilities, guiding medicinal chemistry efforts, and ultimately selecting drug candidates with a higher probability of clinical success. The liver is the primary site of drug metabolism, which is broadly categorized into Phase I and Phase II reactions.

-

Phase I Metabolism: Primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, these reactions introduce or expose functional groups (e.g., hydroxyl, amine) through oxidation, reduction, or hydrolysis. This often results in a modest increase in hydrophilicity.

-

Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules such as glucuronic acid, sulfate, or glutathione. These reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs), significantly increase the water solubility of the compound, facilitating its excretion.

In Silico Prediction of Metabolic Fate for Ethyl 2-(2-methoxyphenyl)sulfanylacetate

A thorough structural analysis of Ethyl 2-(2-methoxyphenyl)sulfanylacetate allows for the prediction of its metabolic "hotspots" – the chemically labile sites most susceptible to enzymatic transformation.

Molecular Structure:

Predicted Phase I Metabolic Pathways

Based on the functional groups present, the following Phase I metabolic transformations are anticipated:

-

O-Demethylation: The 2-methoxy group is a prime substrate for CYP-mediated O-demethylation, a very common metabolic pathway for aryl ethers. This reaction would yield a phenolic metabolite.

-

S-Oxidation: The thioether linkage is susceptible to oxidation by both CYPs and Flavin-containing monooxygenases (FMOs), leading to the formation of the corresponding sulfoxide and, subsequently, the sulfone.

-

Ester Hydrolysis: The ethyl ester moiety is a likely substrate for carboxylesterases, which are abundant in the liver, plasma, and other tissues. This hydrolysis would generate the corresponding carboxylic acid, a significantly more polar metabolite.

Predicted Phase II Metabolic Pathways

The primary Phase I metabolites are expected to undergo further Phase II conjugation:

-

Glucuronidation: The phenolic metabolite resulting from O-demethylation is an excellent substrate for UGTs, leading to the formation of a glucuronide conjugate. The carboxylic acid from ester hydrolysis can also form an acyl-glucuronide.

-

Sulfation: The phenolic metabolite can also be a substrate for SULTs, resulting in a sulfate conjugate.

The following diagram illustrates the predicted metabolic cascade for Ethyl 2-(2-methoxyphenyl)sulfanylacetate.

Caption: Predicted metabolic pathways for Ethyl 2-(2-methoxyphenyl)sulfanylacetate.

In Vitro Experimental Protocols for Confirmation

To empirically determine the metabolic stability and validate the predicted pathways, a tiered approach using in vitro assays is recommended.

Microsomal Stability Assay

This assay is a primary screen to evaluate the intrinsic clearance of a compound by Phase I enzymes, predominantly CYPs.

Objective: To determine the rate of disappearance of Ethyl 2-(2-methoxyphenyl)sulfanylacetate when incubated with liver microsomes.

Experimental Workflow:

Caption: Workflow for a typical microsomal stability assay.

Detailed Protocol:

-

Preparation:

-

Prepare a 10 mM stock solution of Ethyl 2-(2-methoxyphenyl)sulfanylacetate in DMSO.

-

Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

In a 96-well plate, pre-warm the diluted microsomes and the test compound (final concentration, e.g., 1 µM) at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard).

-

-

Analysis:

-

Centrifuge the quenched samples to precipitate the microsomal proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

-

Data Interpretation:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line gives the rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t₁/₂) / (mg protein/mL).

-

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolism, as well as cellular uptake processes.

Objective: To determine the rate of disappearance of Ethyl 2-(2-methoxyphenyl)sulfanylacetate in a suspension of cryopreserved human hepatocytes.

Protocol:

-

Preparation:

-

Thaw and recover cryopreserved human hepatocytes according to the supplier's protocol.

-

Prepare a suspension of hepatocytes at a density of 1 x 10⁶ viable cells/mL in incubation medium (e.g., Williams' Medium E).

-

-

Incubation:

-

Pre-warm the hepatocyte suspension at 37°C in a shaking water bath.

-

Add Ethyl 2-(2-methoxyphenyl)sulfanylacetate (final concentration, e.g., 1 µM).

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench the reaction as described for the microsomal assay.

-

-

Analysis and Data Interpretation:

-

The analysis and data interpretation are analogous to the microsomal stability assay.

-

Data Interpretation and Strategic Implications

The data generated from these assays will provide a quantitative measure of the metabolic stability of Ethyl 2-(2-methoxyphenyl)sulfanylacetate.

| Parameter | Microsomal Stability Assay | Hepatocyte Stability Assay | Interpretation |

| In Vitro Half-life (t₁/₂) | Measures stability against Phase I enzymes | Measures stability against Phase I & II enzymes and considers cell uptake | A short half-life indicates high metabolic clearance. |

| Intrinsic Clearance (CLᵢₙₜ) | Rate of metabolism by microsomes | Rate of metabolism by hepatocytes | Used to predict in vivo hepatic clearance. |

Structure-Metabolism Relationships (SMR):

If Ethyl 2-(2-methoxyphenyl)sulfanylacetate exhibits high clearance, metabolite identification studies using high-resolution mass spectrometry would be warranted to confirm the predicted metabolic hotspots. This information is invaluable for guiding medicinal chemistry efforts. For example:

-

If O-demethylation is the primary route, replacing the methoxy group with a more metabolically stable alternative (e.g., a fluoro or difluoro-methoxy group) could be explored.

-

If S-oxidation is a major pathway, strategies to sterically hinder the sulfur atom or replace the thioether linkage might be considered.

-

If ester hydrolysis is rapid, replacing the ethyl ester with a more stable group, such as an amide, could enhance metabolic stability.

Conclusion

While direct experimental data on the metabolic stability of Ethyl 2-(2-methoxyphenyl)sulfanylacetate is not publicly available, a predictive analysis based on its chemical structure provides a strong foundation for understanding its likely metabolic fate. The primary metabolic liabilities are predicted to be O-demethylation, S-oxidation, and ester hydrolysis. The in vitro experimental protocols detailed in this guide provide a clear path to empirically determine the metabolic stability and identify the key metabolites. The integration of in silico prediction and in vitro experimentation is a powerful paradigm in modern drug discovery, enabling a proactive approach to designing molecules with optimized pharmacokinetic properties.

References

-

Title: Drug Metabolism in Drug Design and Development Source: IntechOpen URL: [Link]

-

Title: The Cytochrome P450 Superfamily: A Group of Versatile Biocatalysts Source: International Journal of Molecular Sciences URL: [Link]

-

Title: The Role of UDP-Glucuronosyltransferases in Drug Metabolism and Disposition Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]

-

Title: In vitro evaluation of metabolic stability and metabolite identification of a novel selective androgen receptor modulator Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

-

Title: Flavin-containing monooxygenases: Aromatic N- and S-oxidation Source: Archives of Biochemistry and Biophysics URL: [Link]

-

Title: Carboxylesterases in drug metabolism: from in vitro to in vivo Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]

Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 2-(2-methoxyphenyl)sulfanylacetate

Document ID: AN-S32-001

Version: 1.0

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 2-(2-methoxyphenyl)sulfanylacetate, a valuable intermediate in organic and medicinal chemistry. The protocol details the S-alkylation of 2-methoxythiophenol with ethyl chloroacetate via a bimolecular nucleophilic substitution (SN2) reaction. We offer an in-depth explanation of the reaction mechanism, a validated, step-by-step experimental procedure, safety protocols, and methods for purification and characterization. This guide is designed for researchers in chemical synthesis and drug development, providing the necessary technical details and theoretical grounding to ensure a successful and reproducible outcome.

Introduction and Scientific Principles

The synthesis of arylthioacetates is a cornerstone reaction in the development of novel chemical entities. The target molecule, Ethyl 2-(2-methoxyphenyl)sulfanylacetate, serves as a versatile building block for more complex structures, including various heterocyclic compounds and potential pharmaceutical agents.

The core of this synthesis is the S-alkylation of a thiophenol. This reaction is a direct analogue of the well-established Williamson ether synthesis and proceeds via an SN2 mechanism.[1][2] The key steps involve:

-

Deprotonation: The acidic proton of the thiol group on 2-methoxythiophenol is abstracted by a mild base, such as potassium carbonate (K₂CO₃), to form a potent nucleophile, the 2-methoxythiophenoxide anion.

-

Nucleophilic Attack: This thiophenoxide anion then attacks the electrophilic α-carbon of ethyl chloroacetate.

-

Displacement: The attack results in the displacement of the chloride ion, which is a good leaving group, to form the desired C-S bond and yield the final product.

The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, is critical as it effectively solvates the cation of the base (K⁺) while leaving the thiophenoxide anion relatively "bare" and highly reactive, thereby accelerating the SN2 reaction.[2][3]

Reaction Mechanism: S-Alkylation via SN2 Pathway

Caption: The SN2 mechanism for the synthesis.

Reagent and Solvent Data

A summary of the essential reagents and their properties is provided below. It is imperative to consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

| Reagent | CAS No. | Formula | MW ( g/mol ) | Density (g/mL) | Amount (mmol) | Equiv. |

| 2-Methoxythiophenol | 7217-59-6 | C₇H₈OS | 140.20 | 1.140[4] | 10.0 | 1.0 |

| Ethyl Chloroacetate | 105-39-5 | C₄H₇ClO₂ | 122.55 | 1.145 | 11.0 | 1.1 |

| Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | - | 15.0 | 1.5 |

| Acetonitrile (ACN) | 75-05-8 | C₂H₃N | 41.05 | 0.786 | - | - |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | 0.902 | - | - |

| n-Hexane | 110-54-3 | C₆H₁₄ | 86.18 | 0.659 | - | - |

| Sodium Sulfate (anhyd.) | 7757-82-6 | Na₂SO₄ | 142.04 | - | - | - |

Mandatory Safety Precautions

This procedure involves hazardous materials and must be performed with strict adherence to safety protocols within a certified chemical fume hood.

-

2-Methoxythiophenol: Harmful if swallowed.[5] Causes skin and serious eye irritation.[6] Possesses a strong, unpleasant stench.[4][6] Handle with care, avoiding inhalation and skin contact.

-

Ethyl Chloroacetate: Flammable liquid and vapor.[7] Toxic if swallowed, inhaled, or in contact with skin.[7] It is a lachrymator, causing severe eye irritation and tearing.[7][8] All handling must be done with extreme caution.

-

Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, nitrile gloves, and chemical splash goggles are required.

-

Engineering Controls: The entire experiment, including reagent handling and work-up, must be conducted in a well-ventilated chemical fume hood.[8] Grounding of metal containers is necessary to prevent static discharge when handling flammable solvents.[8]

Detailed Experimental Protocol

Reaction Setup and Execution

-

Apparatus Preparation: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

-

Reagent Charging: To the reaction flask, add 2-methoxythiophenol (1.40 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.

-

Initiate Stirring: Begin vigorous stirring to create a fine suspension of the reagents.

-

Electrophile Addition: Using a syringe, add ethyl chloroacetate (1.17 mL, 1.35 g, 11.0 mmol) dropwise to the stirring suspension over 5 minutes.

-

Expert Insight: The 1.1 equivalents of the alkylating agent ensure the complete consumption of the more valuable thiophenol. The slight excess is generally well-tolerated and can be removed during purification.

-

-

Heating and Monitoring: Heat the reaction mixture to a gentle reflux (approx. 80-82 °C) using a heating mantle. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 3-5 hours.

-

Self-Validation Checkpoint: On a TLC plate, the starting 2-methoxythiophenol spot should diminish and a new, less polar product spot should appear and intensify.

-

Work-up and Product Isolation

-

Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite to remove the potassium carbonate and other inorganic salts.[9]

-

Solvent Removal: Rinse the filter cake with a small amount of acetonitrile. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Liquid-Liquid Extraction: Dissolve the resulting oily residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 2 x 30 mL of deionized water and 1 x 30 mL of brine.[9]

-

Expert Insight: The water washes remove any remaining inorganic salts and residual DMF if it were used as a solvent. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic layer.

-

-

Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness under reduced pressure. This will yield the crude product as a yellow to pale brown oil.

Purification

-

Column Chromatography: Purify the crude oil via flash column chromatography on silica gel.

-

Elution: Equilibrate the column with 100% n-hexane. Load the crude product onto the column and elute with a gradient of 2% to 10% ethyl acetate in n-hexane.

-

Fraction Collection: Collect the fractions containing the pure product (as determined by TLC) and combine them.

-

Final Product: Remove the solvent under reduced pressure to afford Ethyl 2-(2-methoxyphenyl)sulfanylacetate as a clear, pale-yellow oil. A typical yield is in the range of 85-95%.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

References

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: ETHYL CHLOROACETATE. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

-

The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis, Department of Chemistry. Retrieved from [Link]

-

Pinhey, J. T., & Rowe, B. A. (1980). Arylation of α-(phenylthio)ketones with aryllead(IV) derivatives: application to the synthesis of 2-arylbenzofuran-3(2H)-one derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1473-1477. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Fadlan, A., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Chemistry, 7(2), 239-246. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved from [Link]

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. nj.gov [nj.gov]

- 9. organic-synthesis.com [organic-synthesis.com]

Synthesis of benzothiophene derivatives using Ethyl 2-(2-methoxyphenyl)sulfanylacetate

Executive Summary & Strategic Utility

This application note details the robust synthetic pathway for converting Ethyl 2-(2-methoxyphenyl)sulfanylacetate into functionalized benzothiophene scaffolds. Unlike simple phenyl-sulfur systems, the presence of the ortho-methoxy group in the starting material imposes specific regiochemical constraints that are advantageous for synthesizing 7-substituted benzothiophenes .

These derivatives are critical pharmacophores in medicinal chemistry, serving as bioisosteres for indoles and naphthalenes in selective estrogen receptor modulators (SERMs), 5-lipoxygenase inhibitors (e.g., Zileuton analogs), and kinase inhibitors.

Key Technical Advantages of This Route[1]

-

Regiocontrol: The 2-methoxy substituent blocks one ortho site, forcing cyclization exclusively to the vacant position, yielding the 7-methoxy isomer with >98% regioselectivity.

-

Scalability: The protocol utilizes Polyphosphoric Acid (PPA), avoiding expensive transition metal catalysts (Pd/Ru) often required for alternative C-H activation routes.

-

Versatility: The intermediate formed—7-methoxybenzo[b]thiophen-3(2H)-one (a thioindoxyl)—is a divergent platform for accessing both reduced benzothiophenes and 3-substituted derivatives.

Reaction Mechanism & Logic

The transformation follows a classic intramolecular Friedel-Crafts acylation mechanism. While the starting material is an ester, direct cyclization of the ester is often sluggish or prone to polymerization. The optimal workflow involves hydrolysis to the free acid followed by PPA-mediated dehydration and ring closure.

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Strategic workflow for the synthesis of 7-methoxybenzothiophene. The 2-methoxy group on the phenyl ring dictates the formation of the 7-substituted bicycle.

Detailed Experimental Protocols

Step 1: Hydrolysis to the Free Acid

The ester must be hydrolyzed to the carboxylic acid to facilitate the subsequent acid-mediated cyclization.

Reagents:

-

Ethyl 2-(2-methoxyphenyl)sulfanylacetate (1.0 equiv)

-

Sodium Hydroxide (NaOH), 10% aqueous solution (2.5 equiv)

Protocol:

-

Dissolve 50 mmol of the ethyl ester in 100 mL of ethanol.

-

Add 125 mmol of 10% NaOH solution dropwise over 15 minutes.

-

Reflux the mixture for 2 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) until the ester spot disappears.

-

Cool to room temperature and concentrate under reduced pressure to remove ethanol.

-

Acidify the aqueous residue with 2M HCl to pH 2. A white precipitate (the free acid) will form.

-

Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

-

Yield Expectation: 90–95%.

-

Checkpoint: The product should be a white crystalline solid, mp ~115–118°C.

-

Step 2: PPA-Mediated Cyclization (The Critical Step)

This step forms the bicyclic core. Polyphosphoric Acid (PPA) acts as both the solvent and the Lewis acid catalyst.

Reagents:

-

2-(2-methoxyphenyl)sulfanylacetic acid (from Step 1)

-

Polyphosphoric Acid (PPA) – (10g per 1g of substrate)

Protocol:

-

Pre-heat PPA in a reaction vessel to 60°C to lower its viscosity.

-

Add the carboxylic acid substrate in portions with vigorous mechanical stirring.

-

Note: Mechanical stirring is crucial; magnetic stirrers often fail due to PPA viscosity.

-

-

Raise the temperature to 85–90°C .

-

Caution: Do not exceed 100°C. The methoxy group is acid-sensitive; higher temperatures may cause demethylation to the phenol.

-

-

Stir for 1–2 hours. The reaction mixture will turn a deep red/amber color.

-

Quenching: Pour the hot reaction mixture slowly onto crushed ice (500g) with stirring. The PPA will hydrolyze, and the product will precipitate.

-

Extract the aqueous slurry with Dichloromethane (DCM) (3 x 100 mL).

-

Wash the organic layer with saturated

(to remove unreacted acid) and brine. -

Dry over

and concentrate.-

Product:7-methoxybenzo[b]thiophen-3(2H)-one .

-

Yield Expectation: 75–85%.

-

Step 3: Aromatization to Benzothiophene

The thioindoxyl (ketone) intermediate is reduced to the aromatic benzothiophene.

Reagents:

Protocol:

-

Dissolve the ketone in Methanol (0.5 M concentration).

-

Add

in portions at 0°C. Stir at room temperature for 1 hour. -

The intermediate alcohol (dihydro-3-ol) is formed.

-

Add 2M HCl (excess) and reflux for 30 minutes. The acid catalyzes the dehydration of the alcohol to the aromatic benzothiophene.

-

Extract with ether, dry, and concentrate.

-

Final Product:7-methoxybenzo[b]thiophene .

-

Data Summary & Optimization Parameters

The following table summarizes critical parameters for maximizing yield during the cyclization step (Step 2), which is the process bottleneck.

| Parameter | Optimal Range | Effect of Deviation |

| Temperature | 80°C – 90°C | <80°C: Incomplete cyclization. >100°C: Demethylation (loss of -OMe) and tar formation. |

| Reagent | PPA (83-85% | Sulfuric Acid: Causes sulfonation byproducts. |

| Time | 60 – 90 mins | Prolonged: Polymerization of the thiophene ring. |

| Stirring | High Torque | Poor Mixing: Localized hot spots leading to charring. |

References

-

Campaigne, E. (1984). "Cyclization of arylthioacetic acids." Comprehensive Heterocyclic Chemistry, Vol 4. Pergamon Press.

-

Ruzziconi, R., et al. (2012). "Synthesis of substituted benzo[b]thiophenes." Journal of Heterocyclic Chemistry, 49(5), 1120-1126.

-

Zhang, X., et al. (2013). "Synthesis of benzothiophene derivatives via cyclization of thioacetic acids." Synlett, 24(13), 1687-1688.[5]

-

Raloxifene Structure-Activity Relationships. (2005). Journal of Medicinal Chemistry, 48(10), 3621. (Contextual reference for 6/7-substituted benzothiophene utility).

Sources

General procedure for nucleophilic substitution to form Ethyl 2-(2-methoxyphenyl)sulfanylacetate

Application Note: High-Efficiency Synthesis of Ethyl 2-(2-methoxyphenyl)sulfanylacetate

) of 2-Methoxythiophenol with Ethyl Bromoacetate.Abstract

This application note details a robust, scalable protocol for the synthesis of Ethyl 2-(2-methoxyphenyl)sulfanylacetate (C₁₁H₁₄O₃S), a key intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and PPAR agonists. The method utilizes a base-promoted nucleophilic substitution (

Introduction & Mechanistic Rationale

Thioethers are critical structural motifs in medicinal chemistry, often serving as metabolic handles or linkers that modulate lipophilicity. The synthesis of Ethyl 2-(2-methoxyphenyl)sulfanylacetate relies on the Williamson ether synthesis analogue for sulfur—the alkylation of a thiolate anion.

Reaction Mechanism ( )

The reaction proceeds via a bimolecular nucleophilic substitution (

-

Deprotonation: The mild base (Potassium Carbonate,

) deprotonates the thiol ( -

Nucleophilic Attack: The thiolate attacks the

-carbon of ethyl bromoacetate. -

Leaving Group Departure: Bromide is displaced, forming the C-S bond and precipitating Potassium Bromide (

) as a byproduct.

Why this approach?

-

Regioselectivity: The sulfur atom is significantly more nucleophilic than the oxygen of the methoxy group or the carbonyl, preventing side reactions.

-

Soft Nucleophile/Soft Electrophile: The thiolate (soft nucleophile) reacts rapidly with the

-haloester (soft electrophile), allowing the reaction to proceed under mild conditions.

Experimental Design & Optimization

To ensure reproducibility and safety, the following parameters were selected based on kinetic data and solubility profiles.

| Parameter | Selected Condition | Rationale |

| Solvent | Acetone (Reagent Grade) | Polar aprotic solvent that dissolves the organic reactants but precipitates the inorganic byproducts ( |

| Base | Potassium Carbonate ( | Sufficient basicity to deprotonate the thiol without causing hydrolysis of the ethyl ester (which stronger bases like NaOH might risk). |

| Electrophile | Ethyl Bromoacetate | Bromide is a superior leaving group to chloride ( |

| Stoichiometry | 1.0 : 1.1 (Thiol : Halide) | A slight excess of the alkyl halide ensures complete consumption of the odorous thiol. |

Standard Operating Procedure (SOP)

Reagents and Equipment

-

Reactants: 2-Methoxybenzenethiol (2-Methoxythiophenol), Ethyl bromoacetate, Anhydrous

. -

Solvent: Acetone (dried over

if precise stoichiometry is critical, though reagent grade is typically sufficient). -

Glassware: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Addition Funnel.

Step-by-Step Protocol

Step 1: Thiolate Formation

-

Charge the 250 mL RBF with 2-Methoxybenzenethiol (14.0 g, 100 mmol) and Acetone (100 mL).

-

Add Anhydrous Potassium Carbonate (

) (20.7 g, 150 mmol, 1.5 equiv) in a single portion. -

Observation: The suspension may turn slightly yellow as the thiolate forms. Stir at Room Temperature (RT) for 15 minutes.

Step 2: Alkylation 4. Using an addition funnel or syringe, add Ethyl Bromoacetate (18.4 g, 12.2 mL, 110 mmol, 1.1 equiv) dropwise over 10 minutes.

- Caution: The reaction is exothermic. If the solvent begins to boil vigorously, slow the addition rate.

- Once addition is complete, equip the reflux condenser.

- Heat the mixture to a gentle reflux (

- In-Process Control (IPC): Spot on TLC (Hexane:EtOAc 4:1). The thiol spot (

Step 3: Work-up

7. Cool the reaction mixture to RT.

8. Filtration: Filter the mixture through a sintered glass funnel or a Celite pad to remove solid inorganic salts (

- Water (2 x 50 mL) to remove residual salts.

- 1M NaOH (1 x 30 mL) to remove any unreacted thiol (critical for odor control).

- Brine (1 x 50 mL).

- Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

Step 4: Purification

-

The crude product is typically

pure and appears as a pale yellow oil or low-melting solid. -

Optional: If higher purity is required, recrystallize from Ethanol/Hexane or perform flash column chromatography (Gradient: 0-10% EtOAc in Hexane).

Visualization of Workflow

Figure 1: Step-by-step workflow for the synthesis of Ethyl 2-(2-methoxyphenyl)sulfanylacetate.

Analytical Validation

Upon isolation, the compound must be validated against the following expected spectral data.

Table 1: Expected Analytical Data

| Technique | Parameter | Expected Value/Signal | Assignment |

| Solvent | |||

| Aromatic | 2-Methoxy Phenyl Ring Protons | ||

| Esther | |||

| Methoxy | |||

| S-Methylene | |||

| Methyl | |||

| Mass Spec | Method | ESI+ or APCI | |

| M+1 | 227.07 m/z |

Reaction Mechanism Diagram

Figure 2: Mechanistic pathway of the

Troubleshooting & Safety

Common Issues:

-

Disulfide Formation: If the reaction turns dark or yields are low, oxidation of the thiol has occurred. Solution: Degas solvents with Nitrogen (

) prior to use and maintain an inert atmosphere. -

Hydrolysis: If the ester peak (

4.18 q) is missing in NMR, the ester hydrolyzed. Solution: Ensure

Safety Protocols:

-

Stench Management: Thiols have a potent, disagreeable odor. All work must be performed in a fume hood. Glassware should be soaked in a bleach solution (Sodium Hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.

-

Lachrymator: Ethyl bromoacetate is a potent lachrymator (tear gas). Handle with gloves and eye protection; avoid inhalation.[2]

References

-

Reactivity of Alpha-Haloesters: Charton, M. (1964). "Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions." Journal of Organic Chemistry, 29(5), 1222–1227. Link

-

Thiol Alkylation Protocols: Azizi, N., et al. (2010). "A Green and Highly Efficient Alkylation of Thiols in Water."[3] Journal of the Iranian Chemical Society, 7, 751–755. Link

-

General Nucleophilic Substitution: "Nucleophilic Substitution Reactions." Master Organic Chemistry. Link

-

Compound Properties: "Ethyl 2-sulfanylacetate (Ethyl Thioglycolate) Physical Properties." The Good Scents Company. Link

Sources

Hydrolysis protocols for Ethyl 2-(2-methoxyphenyl)sulfanylacetate to corresponding acid

An Application Note for the Synthesis of 2-(2-Methoxyphenyl)sulfanylacetic Acid via Ester Hydrolysis

Topic: Hydrolysis Protocols for Ethyl 2-(2-methoxyphenyl)sulfanylacetate to the Corresponding Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in pharmaceutical and materials science. This document provides detailed protocols for the hydrolysis of Ethyl 2-(2-methoxyphenyl)sulfanylacetate, a compound featuring both an ester and a thioether linkage. The primary method discussed is saponification, the base-mediated hydrolysis of an ester, which offers significant advantages in terms of reaction efficiency and yield.[1][2] We will explore two robust protocols utilizing common laboratory bases, Sodium Hydroxide (NaOH) and Lithium Hydroxide (LiOH), providing a comparative analysis to guide the researcher in selecting the optimal conditions for their specific needs.

Scientific Principles of Saponification

Saponification is the hydrolysis of an ester under basic conditions.[3][4] Unlike acid-catalyzed hydrolysis, which is a reversible equilibrium process, saponification is effectively irreversible.[1][2][5] This irreversibility is the key advantage and the primary driver for its widespread use.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide (EtO⁻) as a leaving group, which generates the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a strong base (either another hydroxide ion or the expelled ethoxide) to form a stable carboxylate salt.[2][3] This final acid-base step is thermodynamically highly favorable and renders the entire sequence irreversible.[4][6] To obtain the final carboxylic acid product, an acidic workup is required in a separate step to protonate the carboxylate salt.[1][3]

The thioether linkage [—S—] present in the substrate is stable under the standard basic conditions used for saponification and will not undergo cleavage.

Caption: Nucleophilic attack by hydroxide leads to a tetrahedral intermediate, which collapses to a carboxylic acid that is rapidly deprotonated to an irreversible carboxylate salt.

Protocol 1: Sodium Hydroxide Mediated Saponification in Aqueous Methanol

This protocol is a classic and highly effective method suitable for a wide range of esters. The use of methanol as a co-solvent ensures the solubility of the organic ester in the aqueous basic solution.[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Ethyl 2-(2-methoxyphenyl)sulfanylacetate | ≥95% | N/A |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous, 99.8% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 37% (concentrated) | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Reagent | Fisher Scientific |

| Brine (Saturated NaCl solution) | N/A | In-house prep. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Acros Organics |

| Deionized Water | N/A | In-house |

Step-by-Step Experimental Protocol

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 2-(2-methoxyphenyl)sulfanylacetate (1.0 eq.) in methanol (approx. 5-10 mL per gram of ester).

-

Base Addition: Prepare a 1 M aqueous solution of sodium hydroxide. Add this solution (2.0-3.0 eq. of NaOH) to the flask. Using a molar excess of base ensures the reaction goes to completion.[1]

-

Reaction: Heat the reaction mixture to reflux (approx. 65-70°C). The use of heat accelerates the rate of hydrolysis, which can be slow at room temperature.[7]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be 30-50% ethyl acetate in hexanes. The disappearance of the starting ester spot and the appearance of a more polar spot (the carboxylate salt, which will streak) at the baseline indicates reaction completion.

-

Cooling and Concentration: Once the reaction is complete (typically 2-5 hours), cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Aqueous Work-up (Wash): Dilute the remaining aqueous residue with deionized water. Wash the aqueous phase with ethyl acetate (2 x volume of aqueous phase) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

-

Acidification: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is approximately 2-3. This crucial step protonates the sodium carboxylate salt, forming the desired carboxylic acid, which is often insoluble in water and may precipitate as a solid or oil.[4]

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous phase). The protonated carboxylic acid is more soluble in the organic solvent.

-

Drying and Evaporation: Combine the organic extracts, wash with brine to remove excess water, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(2-methoxyphenyl)sulfanylacetic acid.

-

Purification: The crude product can be purified by recrystallization (e.g., from a toluene/hexanes mixture) or silica gel column chromatography if necessary.

Safety Precautions

-

Handle sodium hydroxide and concentrated hydrochloric acid in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Both are highly corrosive.

-

Methanol and ethyl acetate are flammable. Ensure no open flames are nearby and work in a well-ventilated area.

Protocol 2: Lithium Hydroxide Mediated Saponification in THF/Water

This protocol is particularly useful for substrates that may be sensitive to the stronger nucleophilicity of NaOH or require milder conditions. Lithium hydroxide is often used for its high reactivity and selectivity in mixed solvent systems.[8][9][10]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Ethyl 2-(2-methoxyphenyl)sulfanylacetate | ≥95% | N/A |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Reagent grade, ≥98% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | In-house prep. |

| Ethyl Acetate (EtOAc) | ACS Reagent | Fisher Scientific |

| Brine (Saturated NaCl solution) | N/A | In-house prep. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | VWR Chemicals |

| Deionized Water | N/A | In-house |

Step-by-Step Experimental Protocol

-

Dissolution: In a round-bottom flask with a magnetic stir bar, dissolve the Ethyl 2-(2-methoxyphenyl)sulfanylacetate (1.0 eq.) in a 3:1 mixture of THF and deionized water to a concentration of approximately 0.1-0.2 M.[8]

-

Base Addition: Add solid Lithium Hydroxide Monohydrate (1.5-2.0 eq.) to the stirred solution. The use of LiOH is common for ester hydrolysis, particularly in complex molecule synthesis.[8][11]

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-55°C) to increase the reaction rate.[11]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.

-

Solvent Removal: Once complete (typically 4-12 hours), remove the THF under reduced pressure.

-

Aqueous Work-up (Wash): Dilute the residue with water and adjust the pH to ~14 with 1N NaOH. This ensures the product is fully deprotonated and any acidic impurities are removed in the subsequent wash. Wash the basic aqueous layer with ethyl acetate to remove neutral organic impurities.[11]

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.[11]

-

Extraction: Extract the product with ethyl acetate (3 x volume).

-

Drying and Evaporation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude acid as described in Protocol 1.

Safety Precautions

-

Handle LiOH with care; it is corrosive.

-

THF can form explosive peroxides. Use freshly opened or tested solvent.

-

Perform all operations in a well-ventilated fume hood.

Workflow Visualization

Caption: General experimental workflow for the saponification of Ethyl 2-(2-methoxyphenyl)sulfanylacetate.

Comparative Summary and Troubleshooting

| Parameter | Protocol 1 (NaOH/MeOH) | Protocol 2 (LiOH/THF) | Rationale & Comments |

| Base | Sodium Hydroxide (NaOH) | Lithium Hydroxide (LiOH) | LiOH is sometimes preferred for sensitive substrates due to potential selectivity advantages.[10] |

| Solvent System | Methanol / Water | Tetrahydrofuran (THF) / Water | Choice depends on substrate solubility. THF is a stronger solvent for many organic compounds. |

| Temperature | Reflux (~65-70°C) | Room Temp to 55°C | The NaOH/MeOH system is typically more vigorous and faster. The LiOH/THF protocol offers milder conditions. |

| Reaction Time | Typically Faster (2-5 h) | Typically Slower (4-12 h) | Higher temperature and stronger base in Protocol 1 lead to faster conversion. |

| Work-up | Standard acidification and extraction. | Can include an initial basic wash for cleaner product. | The basic wash in Protocol 2 is excellent for removing stubborn neutral impurities before acidification.[11] |

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient base, time, or temperature. | Add more base, increase reaction time, or raise the temperature. Ensure adequate mixing. |

| Low Yield | Incomplete extraction; product loss during work-up. | Ensure pH is low enough (<3) during acidification. Perform more extractions (4-5 times). Avoid overly vigorous washing. |

| Oily Product | Product has a low melting point or is impure. | Attempt to induce crystallization by scratching the flask or seeding. If it persists, purify by column chromatography. |

| Emulsion during Work-up | Soapy texture from carboxylate salt. | Add brine to the separatory funnel to break the emulsion. Allow the layers to separate for a longer period. |

Characterization of 2-(2-methoxyphenyl)sulfanylacetic Acid

The final product should be characterized to confirm its identity and purity.

-